molecular formula C22H16N4O4S B1228290 N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide

N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide

Cat. No.: B1228290
M. Wt: 432.5 g/mol
InChI Key: JXLUURJTLOFYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide is a member of quinazolines.

Scientific Research Applications

1. Chemical Synthesis and Reactivity

  • Quinazolinone derivatives, including those similar to N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide, have been synthesized through various chemical reactions, demonstrating their reactivity and potential for creating novel compounds. For instance, the synthesis of 2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones through the reaction of anthranilamides with levulinic acids is one such example (Yamato & Takeuchi, 1982).

2. Anticancer Activity

  • Some quinazolinone derivatives have shown potential as anticancer agents. For example, the reactivity of 3-amino-3H-quinazolin-4-one derivatives towards electrophilic and nucleophilic reagents has been reported, and some of the synthesized compounds exhibit selective anticancer activity (Abdel-Rahman, 2006).

3. Biological Activity and Characterization

  • The synthesis and characterization of new 3(4H)-quinazolinone derivatives have been conducted, with some of these compounds demonstrating significant antibacterial and antifungal activities (El-Shenawy, 2017).
  • Another study focused on the synthesis and cytotoxicity of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, highlighting their potential as anticancer candidates (Hour et al., 2007).

4. Synthesis for Medicinal Chemistry

  • Novel quinazolinone derivatives have been designed, synthesized, and evaluated for various pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities (Dash et al., 2017).

Properties

Molecular Formula

C22H16N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C22H16N4O4S/c27-20(16-8-2-1-3-9-16)24-25-21(28)18-11-4-5-12-19(18)23-22(25)31-14-15-7-6-10-17(13-15)26(29)30/h1-13H,14H2,(H,24,27)

InChI Key

JXLUURJTLOFYNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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